An In-depth Technical Guide to 2-(piperidin-4-yl)-1H-indole: Core Properties and Characteristics
An In-depth Technical Guide to 2-(piperidin-4-yl)-1H-indole: Core Properties and Characteristics
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2-(piperidin-4-yl)-1H-indole is limited in publicly accessible literature. This guide synthesizes available information on closely related analogs and general principles of indole and piperidine chemistry to provide a comprehensive overview of its expected fundamental properties and characteristics. Data for analogous compounds should be interpreted with caution and serve as a predictive reference.
Introduction
The 2-(piperidin-4-yl)-1H-indole scaffold is a heterocyclic structure of significant interest in medicinal chemistry. It combines the pharmacophoric features of the indole nucleus, a common motif in numerous biologically active compounds, with a piperidine ring, which can influence solubility, basicity, and receptor interactions. This guide provides a detailed examination of the core chemical and physical properties, a plausible synthetic approach, and the potential biological significance of this compound, drawing upon data from structurally similar molecules.
Chemical and Physical Properties
Table 1: Physicochemical Properties of Core Scaffolds and a Key Analog
| Property | Indole | Piperidine | 2-(piperidin-4-yl)-1H-benzoimidazole[1][2][3] |
| Molecular Formula | C₈H₇N | C₅H₁₁N | C₁₂H₁₅N₃ |
| Molecular Weight | 117.15 g/mol | 85.15 g/mol | 201.27 g/mol |
| Melting Point | 52-54 °C | -9 °C | 230 °C (decomposed) |
| Boiling Point | 253-254 °C | 106 °C | 441.3 °C (Predicted) |
| Solubility | Sparingly soluble in water; Soluble in hot water, alcohol, ether, benzene | Miscible with water and most organic solvents[4] | Soluble in Methanol |
| Appearance | White solid | Colorless liquid | Off-White to Pale Beige Solid[5] |
Table 2: Predicted and Analogous Spectral Data
| Spectral Data | Predicted/Analogous Information |
| ¹H NMR | Expected signals for indole aromatic protons (δ 6.5-7.7 ppm), piperidine ring protons (δ 1.5-3.5 ppm), and NH protons (indole NH ~δ 8.0 ppm, piperidine NH variable). The specific shifts and coupling constants would require experimental determination. |
| ¹³C NMR | Aromatic carbons of the indole ring are expected in the δ 100-140 ppm region. The piperidine carbons would appear in the aliphatic region (δ 20-60 ppm).[6][7] |
| IR Spectroscopy | Characteristic peaks anticipated include N-H stretching for both the indole and piperidine moieties (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=C stretching for the indole ring. |
| Mass Spectrometry | The exact mass can be calculated from the molecular formula (C₁₃H₁₆N₂), with an expected molecular ion peak in the mass spectrum. |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 2-(piperidin-4-yl)-1H-indole is not prominently described in the literature. However, a plausible synthetic route can be devised based on established indole synthesis methodologies. One common approach is the Fischer indole synthesis.
Proposed Synthetic Workflow: Fischer Indole Synthesis
A potential synthetic route could involve the reaction of a suitably protected 4-piperidone derivative with phenylhydrazine, followed by cyclization under acidic conditions and subsequent deprotection.
General Experimental Protocol (Hypothetical):
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Hydrazone Formation: N-Boc-4-piperidone and phenylhydrazine are dissolved in a suitable solvent such as ethanol or acetic acid. A catalytic amount of acid is added, and the mixture is stirred, typically at room temperature, until the formation of the N-Boc-4-piperidone phenylhydrazone is complete, as monitored by TLC. The product is then isolated, for instance, by precipitation or extraction.
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Indolization: The isolated phenylhydrazone is treated with a Lewis acid like zinc chloride or a strong acid such as polyphosphoric acid. The mixture is heated to induce cyclization. The reaction progress is monitored by TLC.
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Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized. The crude product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting N-protected intermediate is purified by column chromatography.
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Deprotection: The Boc-protecting group is removed by treating the intermediate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to yield the final product, 2-(piperidin-4-yl)-1H-indole.
Biological Activity and Signaling Pathways
While the specific biological activity of 2-(piperidin-4-yl)-1H-indole is not well-documented, the broader class of indole and piperidine-containing compounds exhibits a wide range of pharmacological effects.[8] Derivatives of the 2-phenyl-3-(piperidin-4-yl)-1H-indole scaffold have shown potential in oncology and central nervous system (CNS) disorders.
For instance, a novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, has been shown to suppress the Hedgehog (Hh) signaling pathway.[9] The aberrant activation of the Hh signaling pathway is implicated in several malignancies.[9] This compound was found to repress Smoothened (SMO) activity by blocking its ciliary translocation.[9] This suggests that the 2-(piperidin-4-yl)-1H-indole core could serve as a scaffold for developing modulators of similar pathways.
Generalized Hedgehog Signaling Pathway and Potential Inhibition:
Conclusion
2-(piperidin-4-yl)-1H-indole represents a promising, yet underexplored, chemical entity. Based on the known properties of its constituent rings and related analogs, it is expected to possess favorable physicochemical properties for drug development. The versatile chemistry of the indole and piperidine moieties allows for further functionalization to explore a range of biological targets. Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological activities to unlock its full therapeutic potential.
References
- 1. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE CAS#: 38385-95-4 [m.chemicalbook.com]
- 2. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4 [chemicalbook.com]
- 3. 2-Piperidin-4-yl-1H-benzoimidazole CAS 38385-95-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Piperidone(675-20-7) 13C NMR [m.chemicalbook.com]
- 7. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
